4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate
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Overview
Description
4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including dichlorobenzoyl, carbohydrazonoyl, ethoxyphenyl, and methoxybenzoate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: Involving the substitution of halogen atoms with nucleophiles.
Condensation Reactions: Combining smaller molecules to form larger, more complex structures.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 5-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate
Uniqueness
4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound in scientific research.
Properties
CAS No. |
494758-99-5 |
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Molecular Formula |
C24H20Cl2N2O5 |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H20Cl2N2O5/c1-3-32-22-12-15(14-27-28-23(29)17-7-10-19(25)20(26)13-17)4-11-21(22)33-24(30)16-5-8-18(31-2)9-6-16/h4-14H,3H2,1-2H3,(H,28,29)/b27-14+ |
InChI Key |
KDENFLJGHKAKQO-MZJWZYIUSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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